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Compound of Interest

Compound Name: Naphthol AS-MX phosphate

Cat. No.: B075370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Naphthol AS-MX phosphate is a widely utilized substrate for detecting alkaline phosphatase

(AP) activity in various biological assays, including immunofluorescent techniques. When used

in conjunction with a diazonium salt, such as Fast Red TR, it yields a fluorescent precipitate at

the site of enzymatic activity. This method offers a robust and sensitive alternative to traditional

chromogenic detection and direct immunofluorescence, providing a permanent staining

solution with high resolution.

The enzymatic reaction involves the dephosphorylation of Naphthol AS-MX phosphate by

alkaline phosphatase, an enzyme commonly conjugated to secondary antibodies. The resulting

naphthol derivative then couples with a diazonium salt to form a brightly colored, fluorescent

azo dye. This indirect enzymatic approach can significantly amplify the signal, allowing for the

detection of low-abundance target antigens.

These application notes provide detailed protocols for the use of Naphthol AS-MX phosphate
in immunofluorescence staining of cultured cells and frozen tissue sections, along with data

presentation and visualizations to guide researchers in its effective implementation.
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Substrate and Product Characteristics
Property

Naphthol AS-MX
Phosphate (Substrate)

Naphthol AS-MX - Fast Red
TR (Product)

Appearance Powder Red fluorescent precipitate

Solubility (Substrate) Soluble in dioxane Alcohol-soluble

Excitation Maximum Not fluorescent ~540-560 nm

Emission Maximum Not fluorescent ~580-600 nm

Composition of SIGMAFAST™ Fast Red TR/Naphthol
AS-MX Phosphate Staining Solution
When one tablet set (Fast Red TR/Naphthol AS-MX tablet and Trizma® buffer tablet) is

dissolved in 1 mL of deionized water, the final concentrations are as follows:

Component Concentration Purpose

Fast Red TR 1.0 mg/mL
Diazonium salt for coupling

reaction

Naphthol AS-MX 0.4 mg/mL
Substrate for alkaline

phosphatase

Levamisole 0.15 mg/mL
Inhibitor of endogenous

alkaline phosphatase activity

Trizma® Buffer 0.1 M
Provides optimal pH for the

enzymatic reaction

Experimental Protocols
Protocol 1: Immunofluorescent Staining of Cultured
Adherent Cells
Materials:
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Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)

0.1% Triton X-100 in PBS (Permeabilization Buffer)

Blocking Buffer (e.g., 1% BSA, 5% normal goat serum in PBS)

Primary Antibody (specific to the target antigen)

Alkaline Phosphatase (AP)-conjugated Secondary Antibody (against the host species of the

primary antibody)

SIGMAFAST™ Fast Red TR/Naphthol AS-MX Phosphate tablets

Deionized Water

Aqueous Mounting Medium

Coverslips

Procedure:

Cell Culture: Grow adherent cells on sterile coverslips in a petri dish or multi-well plate to the

desired confluency.

Washing: Gently wash the cells three times with PBS.

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Washing: Wash the cells three times with PBS for 5 minutes each.

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at

room temperature. This step is necessary for intracellular antigens.

Washing: Wash the cells three times with PBS for 5 minutes each.

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1

hour at room temperature in a humidified chamber.
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Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the

Blocking Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a

humidified chamber.

Washing: Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in the Blocking

Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature

in a humidified chamber, protected from light.

Washing: Wash the cells three times with PBS for 5 minutes each.

Substrate Preparation: Immediately before use, prepare the Fast Red TR/Naphthol AS-MX
phosphate solution. Dissolve one Trizma® buffer tablet in 1 mL of deionized water. Then,

add one Fast Red TR/Naphthol AS-MX phosphate tablet and vortex until fully dissolved.

For best results, use the solution within one hour.

Substrate Incubation: Cover the cells with the freshly prepared substrate solution and

incubate for 10-20 minutes at room temperature, or until the desired level of staining is

achieved. Monitor the reaction closely to avoid overdevelopment.

Stopping the Reaction: Stop the reaction by gently washing the slides in deionized water.

Counterstaining (Optional): A nuclear counterstain such as DAPI can be used. Incubate with

DAPI solution for 5 minutes, then rinse with PBS.

Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium,

as the reaction product is soluble in alcohol.

Imaging: Visualize the red fluorescence using a fluorescence microscope with appropriate

filters (e.g., excitation ~540-560 nm, emission ~580-600 nm).

Protocol 2: Immunofluorescent Staining of Frozen
Tissue Sections
Materials:
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Optimal Cutting Temperature (OCT) compound

Acetone, pre-chilled to -20°C

Phosphate-Buffered Saline (PBS)

Blocking Buffer (e.g., 10% normal serum from the species of the secondary antibody in PBS)

Primary Antibody

Alkaline Phosphatase (AP)-conjugated Secondary Antibody

SIGMAFAST™ Fast Red TR/Naphthol AS-MX Phosphate tablets

Deionized Water

Aqueous Mounting Medium

Microscope slides and coverslips

Procedure:

Tissue Preparation: Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.

Embed the frozen tissue in OCT compound.

Sectioning: Cut 5-10 µm thick sections using a cryostat and mount them on charged

microscope slides.

Drying and Fixation: Air dry the sections for 30-60 minutes at room temperature. Fix the

sections in pre-chilled acetone for 10 minutes at -20°C. Air dry for another 10 minutes.

Rehydration: Rehydrate the sections in PBS for 10 minutes.

Blocking: Block non-specific binding by incubating the sections with Blocking Buffer for 30-60

minutes at room temperature in a humidified chamber.

Primary Antibody Incubation: Dilute the primary antibody in the Blocking Buffer and apply to

the tissue sections. Incubate overnight at 4°C in a humidified chamber.
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Washing: Wash the slides three times with PBS for 5 minutes each.

Secondary Antibody Incubation: Apply the diluted AP-conjugated secondary antibody and

incubate for 1 hour at room temperature in a humidified chamber, protected from light.

Washing: Wash the slides three times with PBS for 5 minutes each.

Substrate Preparation and Incubation: Prepare the Fast Red TR/Naphthol AS-MX
phosphate solution as described in Protocol 1, step 12. Cover the tissue sections with the

substrate solution and incubate for 10-30 minutes at room temperature, monitoring the color

development.

Stopping the Reaction: Stop the reaction by rinsing the slides with deionized water.

Counterstaining (Optional): Counterstain with a suitable nuclear stain if desired.

Mounting: Mount with an aqueous mounting medium.

Imaging: Visualize using a fluorescence microscope.

Visualizations
Experimental Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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